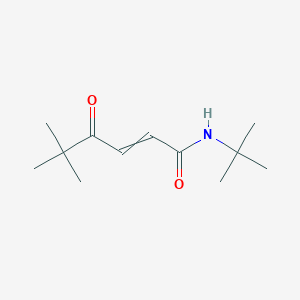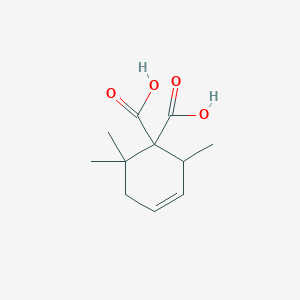
2,6,6-Trimethylcyclohex-3-ene-1,1-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,6-Trimethylcyclohex-3-ene-1,1-dicarboxylic acid is an organic compound characterized by its unique structure, which includes a cyclohexene ring substituted with three methyl groups and two carboxylic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,6-Trimethylcyclohex-3-ene-1,1-dicarboxylic acid typically involves the cyclization of suitable precursors followed by functional group modifications. One common route involves the Diels-Alder reaction between a diene and a dienophile, followed by oxidation and carboxylation steps to introduce the carboxylic acid groups. The reaction conditions often include the use of catalysts such as Lewis acids to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as recrystallization or chromatography. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it more suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2,6,6-Trimethylcyclohex-3-ene-1,1-dicarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the formation of esters, amides, or other derivatives.
Applications De Recherche Scientifique
2,6,6-Trimethylcyclohex-3-ene-1,1-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,6,6-Trimethylcyclohex-3-ene-1,1-dicarboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the cyclohexene ring can undergo conformational changes that affect its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6,6-Trimethylcyclohex-3-ene-1-carboxylic acid
- 2,6,6-Trimethylcyclohex-3-ene-1,1-dimethylcarboxylate
- 2,6,6-Trimethylcyclohex-3-ene-1,1-dicarboxamide
Uniqueness
2,6,6-Trimethylcyclohex-3-ene-1,1-dicarboxylic acid is unique due to the presence of two carboxylic acid groups, which provide additional sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
799854-41-4 |
|---|---|
Formule moléculaire |
C11H16O4 |
Poids moléculaire |
212.24 g/mol |
Nom IUPAC |
2,6,6-trimethylcyclohex-3-ene-1,1-dicarboxylic acid |
InChI |
InChI=1S/C11H16O4/c1-7-5-4-6-10(2,3)11(7,8(12)13)9(14)15/h4-5,7H,6H2,1-3H3,(H,12,13)(H,14,15) |
Clé InChI |
FHDXQKFOBIHYRS-UHFFFAOYSA-N |
SMILES canonique |
CC1C=CCC(C1(C(=O)O)C(=O)O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


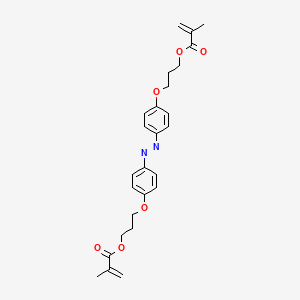
![L-Methionyl-N-[2-(pyridin-2-yl)ethyl]glycinamide](/img/structure/B12520857.png)
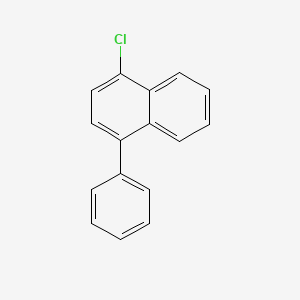

![2-[4-[3-(Phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid](/img/structure/B12520875.png)
![5-[(3-Ethyloxetan-3-yl)methoxy]-5-oxopentanoic acid](/img/structure/B12520880.png)
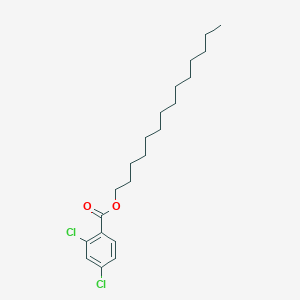

acetamido}hexanoic acid](/img/structure/B12520889.png)

![(2R)-2-[(R)-(2-methoxyphenyl)sulfanyl-phenylmethyl]morpholine](/img/structure/B12520902.png)
![Phthalazinium, 2-[2-(4-fluorophenyl)-2-oxoethyl]-, bromide](/img/structure/B12520907.png)
![4-[(4-Carboxyphenyl)methyl]naphthalene-1-carboxylic acid](/img/structure/B12520912.png)
